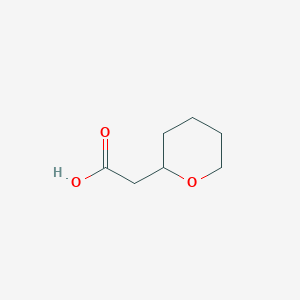

(Tetrahydro-pyran-2-yl)-acetic acid

Descripción

Significance of the Tetrahydropyran (B127337) Moiety in Natural Products and Synthetic Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle with one oxygen atom, is a ubiquitous and important structural motif in organic chemistry. buyersguidechem.com Its prevalence stems from its presence in a wide array of biologically active natural products and its utility as a versatile building block and protecting group in synthetic chemistry. buyersguidechem.comchemicalbook.com

In the realm of natural products, the THP scaffold is a core component of many complex molecules. nih.gov Notable examples include marine-derived polyketides with potent biological activities, such as the anticancer agents bryostatin (B1237437) and eribulin, as well as various marine toxins. chemicalbook.com The THP ring is also central to the structure of pyranose sugars, like glucose, and is found in antibiotics such as erythromycin (B1671065) and dihydrostreptomycin. nih.gov This frequent appearance in nature has made the synthesis of functionalized THP rings a significant target for organic chemists. chemicalbook.comchemicalbook.com

In medicinal chemistry, the THP moiety is often incorporated into drug candidates to fine-tune their physicochemical properties. It can be considered a conformationally restricted ether and serves as a bioisostere of a cyclohexane (B81311) ring. sigmaaldrich.com By replacing a methylene (B1212753) (CH₂) group with an oxygen atom, the THP ring can reduce lipophilicity, which may improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. sigmaaldrich.com Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to stronger binding interactions with biological targets. sigmaaldrich.com

Beyond its role as a structural component, the 2-tetrahydropyranyl group is one of the most common and widely used protecting groups for alcohols in multi-step organic synthesis. chemicalbook.comhit2lead.com It is easily introduced by reacting an alcohol with 3,4-dihydropyran. chemicalbook.com The resulting THP ether is stable under a wide variety of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents, and hydrides, making it a robust and reliable choice for protecting hydroxyl groups during complex synthetic sequences. hit2lead.comnist.gov

Historical Context of the Discovery and Initial Studies of Tetrahydropyran Acetates

The historical development of tetrahydropyran chemistry is closely linked to its application as a protective group in synthesis. While the discovery of pyran and furan (B31954) rings is credited to Paul in 1934, the specific use of the tetrahydropyranyl (THP) group for protecting hydroxyl functions was reported later by Anderson and colleagues in 1948. sigmaaldrich.com THP ethers were among the first generally useful and widely adopted protecting groups for alcohols, valued for their low cost of introduction and stability. hit2lead.com

The study of tetrahydropyran derivatives bearing acidic functional groups, such as acetates and acetic acids, evolved from this foundation. Early work focused on the creation and cleavage of the THP ether linkage. The development of methods to convert THP ethers directly into acetates represents a key transformation in this class of compounds, providing synthetic shortcuts. americanelements.com

Patents from the mid-1970s began to describe more complex tetrahydropyran structures, including polycarboxylate compounds, indicating a growing interest in these scaffolds for various applications. A 1975 patent, for instance, detailed methods for making "Tetrahydropyran and 1,4-dioxane (B91453) polycarboxylate compounds," highlighting early industrial and research interest in molecules with a THP core and attached carboxylate groups. These initial studies laid the groundwork for the synthesis and investigation of specific molecules like (Tetrahydro-pyran-2-yl)-acetic acid and its analogues.

Classification and Structural Features of this compound and its Analogues

This compound belongs to the class of organic compounds known as oxanes, which are characterized by a saturated six-membered ring containing one oxygen atom. scbt.com Specifically, it is a derivative of tetrahydropyran (the parent oxane) where an acetic acid group is attached to the carbon atom adjacent to the ring oxygen (the C2 position). This substitution introduces a chiral center at the C2 position, meaning the compound can exist as a racemic mixture of two enantiomers.

The structural analogues of this compound can vary in several ways:

Position of the substituent: The acetic acid group can be attached to other positions on the ring, such as C3 or C4. An example is (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, where the aminoacetic acid moiety is at the C4 position.

Modification of the substituent: The acetic acid group can be altered, for example, by adding other functional groups (e.g., an amino group to form an amino acid) or by changing the linker between the ring and the carboxyl group (e.g., (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid). sigmaaldrich.com

Substitution on the ring: Additional substituents can be present on the tetrahydropyran ring itself, such as a methyl group in cis-(6-methyltetrahydropyran-2-yl)acetic acid.

The properties of this compound and some of its analogues are summarized in the table below, illustrating the structural diversity within this class of compounds.

| Property | This compound | (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- |

| CAS Number | 13103-40-7 chemicalbook.com | 876716-61-9 sigmaaldrich.com | 475649-32-2 | 125488-66-6 |

| Molecular Formula | C₇H₁₂O₃ | C₈H₁₄O₄ sigmaaldrich.com | C₇H₁₃NO₃ | C₇H₁₂O₃S |

| Molecular Weight | 144.17 g/mol | 174.19 g/mol sigmaaldrich.com | 159.18 g/mol | 176.23 g/mol |

| Structure | Acetic acid at C2 | Acetic acid linked via methoxy (B1213986) at C2 | Aminoacetic acid at C4 | Thioacetic acid at C2 |

| Chirality | Yes, at C2 | Yes, at C2 | Yes, at α-carbon and C4 (if substituted) | Yes, at C2 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWKHJGSNPGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390195, DTXSID70901232 | |

| Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-40-7 | |

| Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahydro Pyran 2 Yl Acetic Acid and Derivatives

Total Synthesis Approaches to Specific Stereoisomers of (Tetrahydro-pyran-2-yl)-acetic acid

The construction of stereochemically defined tetrahydropyran (B127337) rings is a formidable challenge in synthetic organic chemistry. Various methodologies have been developed to control the relative and absolute stereochemistry of substituents on the pyran core.

Synthesis of Civet Constituents, e.g., (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid

The glandular secretion of the civet cat contains (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, a compound valued in the perfume industry. researchgate.net Its synthesis has been a target for many research groups, leading to the development of several synthetic strategies. researchgate.net

A key strategy in the asymmetric synthesis of complex molecules is the use of readily available chiral starting materials. Tri-O-acetyl-D-glucal, a derivative of the carbohydrate glucose, has proven to be a versatile and inexpensive chiral building block for the synthesis of natural products, including the civet constituent. researchgate.netmedcraveonline.comresearchgate.net The inherent chirality of this starting material allows for the transfer of stereochemical information to the target molecule, guiding the formation of the desired stereoisomer. The synthesis of (-)-Civet has been successfully achieved using this commercially available chiral reagent. researchgate.netresearchgate.net

Retro-synthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. youtube.com For the synthesis of (-)-Civet (compound 2 ), a retro-synthetic approach can be envisioned as outlined below. researchgate.net

The target molecule, (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid (2 ), can be disconnected at the carboxylic acid side chain, leading back to a precursor alcohol (13 ). This alcohol can be derived from a protected intermediate (5 ). The core tetrahydropyran ring of intermediate 5 is envisioned to be constructed from an acyclic precursor, aldehyde 4 , which in turn can be synthesized from the chiral starting material, tri-O-acetyl-D-glucal (3 ), via a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. researchgate.netmedcraveonline.com This strategic disconnection simplifies the complex target into manageable synthetic steps.

| Target Molecule/Intermediate | Precursor | Key Transformation |

| (-)-Civet (2 ) | Alcohol (13 ) | Oxidation |

| Alcohol (13 ) | Protected Intermediate (5 ) | Deprotection |

| Protected Intermediate (5 ) | Aldehyde (4 ) | Cyclization and functional group manipulations |

| Aldehyde (4 ) | Tri-O-acetyl-D-glucal (3 ) | thieme-connect.comthieme-connect.com-Sigmatropic Rearrangement |

This table outlines the key disconnections in the retro-synthetic analysis of (-)-Civet.

The forward synthesis, guided by the retro-synthetic analysis, involves a series of carefully planned reactions to construct the target molecule with the correct stereochemistry.

The reduction of carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic synthesis. In the synthesis of the civet constituent, the reduction of an aldehyde intermediate (4 ) is a crucial step. medcraveonline.com This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its mildness and selectivity. medcraveonline.com

Following the reduction of the aldehyde, catalytic hydrogenation is often employed to reduce double bonds. medcraveonline.com This reaction typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas. orgsyn.org The stereochemical outcome of the hydrogenation is critical for establishing the desired cis-relationship between the substituents at the 2- and 6-positions of the tetrahydropyran ring. In the synthesis of (-)-Civet, the catalytic hydrogenation of the double bond in the precursor to alcohol 6 proceeds with high diastereoselectivity, affording the desired cis-2,6-disubstituted tetrahydropyran skeleton. medcraveonline.com The development of tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization has also provided an efficient one-pot process for synthesizing 2,6-cis-disubstituted tetrahydropyrans with high enantiomeric and diastereomeric purity. nih.gov

| Reaction | Reagents | Product | Yield |

| Reduction of aldehyde 4 | NaBH₄ | Corresponding alcohol | - |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Raney Ni) | Alcohol 6 | 90% (2 steps) |

This table summarizes the key reduction and hydrogenation steps in the synthesis of intermediate 6 . medcraveonline.com

In multi-step syntheses of complex molecules, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. nih.gov The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl groups due to its stability under a range of conditions and its relatively straightforward removal. organic-chemistry.orghighfine.com

In the synthesis of (-)-Civet, the hydroxyl group of alcohol 6 is protected as a MOM ether to form intermediate 7 . medcraveonline.com This protection is crucial to allow for subsequent chemical transformations on other parts of the molecule without affecting the hydroxyl group. The MOM group is typically introduced using methoxymethyl chloride (MOMCl) in the presence of a base. highfine.com

The deprotection of the MOM ether is the final step in revealing the free hydroxyl group. Various methods exist for the cleavage of MOM ethers, and the choice of reagent depends on the sensitivity of other functional groups present in the molecule. researchgate.netthieme-connect.comresearchgate.net In the synthesis of (-)-Civet, the MOM protecting group in intermediate 5 is removed to yield alcohol 13 , which is then oxidized to the final product. medcraveonline.com The selective deprotection of MOM ethers in the presence of other protecting groups is a key consideration in synthetic planning. thieme-connect.com

Specific Reaction Sequences and Key Intermediates

Oxidation Reactions (e.g., PDC, TPAP oxidation)

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in the synthesis of this compound. Reagents such as Pyridinium Dichromate (PDC) and Tetrapropylammonium Perruthenate (TPAP) are effective for this purpose.

In a typical procedure, the corresponding alcohol, 2-(Tetrahydro-pyran-2-yl)-ethanol, is treated with an oxidizing agent in a suitable solvent. For instance, PDC in dimethylformamide (DMF) can directly convert the primary alcohol to the carboxylic acid. Similarly, a catalytic amount of TPAP with a co-oxidant like N-methylmorpholine N-oxide (NMO) provides a milder alternative for this oxidation. The choice of oxidant often depends on the presence of other functional groups in the molecule to avoid undesired side reactions.

| Oxidizing Agent | Typical Co-reagent/Solvent | Key Features |

| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | Powerful oxidizing agent, can oxidize primary alcohols directly to carboxylic acids. |

| Tetrapropylammonium Perruthenate (TPAP) | N-methylmorpholine N-oxide (NMO) | Mild and selective catalytic oxidant system. |

Hydrazone Formation and Wolf-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. wikipedia.orglibretexts.org

The process begins with the condensation of a carbonyl compound with hydrazine (B178648) (H₂NNH₂) to form a hydrazone. libretexts.org This intermediate is then heated with a base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol or triethylene glycol. libretexts.orgwalisongo.ac.id The driving force for the reaction is the evolution of nitrogen gas (N₂), leading to the formation of a carbanion that is subsequently protonated by the solvent to yield the alkane. wikipedia.org

A key modification by Huang-Minlon involves carrying out the reaction in a one-pot procedure by refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, which simplifies the process and often improves yields. wikipedia.org

| Step | Reagents | Intermediate/Product |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |

| Reduction | Potassium Hydroxide (KOH), Heat | Alkane |

Stereoselective Synthesis of (±)-(cis-6-Methyltetrahydropyran-2-yl)acetic acid

The stereoselective synthesis of derivatives of this compound is of great interest, as exemplified by the synthesis of (±)-(cis-6-Methyltetrahydropyran-2-yl)acetic acid, a compound isolated from the glandular secretion of the civet cat. medcraveonline.comresearchgate.net

Confirmation of Relative Configuration via X-ray Crystallography

The relative stereochemistry of the synthesized (±)-(cis-6-Methyltetrahydropyran-2-yl)acetic acid has been unequivocally confirmed through single-crystal X-ray crystallography. researchgate.netpublish.csiro.au This analytical technique provides a definitive three-dimensional structure of the molecule, verifying the cis relationship between the methyl group at the C6 position and the acetic acid side chain at the C2 position of the tetrahydropyran ring. researchgate.net

Diastereoselective Synthesis of 2,6-cis-Tetrahydropyranyl acetic acids

Achieving a high degree of diastereoselectivity is a key challenge in the synthesis of substituted tetrahydropyrans. Various methodologies have been developed to favor the formation of the cis isomer.

Palladium(II)-Catalyzed Intramolecular Hydroxycarbonylation of Hexenols

A notable method for the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids is the Palladium(II)-catalyzed intramolecular hydroxycarbonylation of specific hexenol substrates. This reaction involves the cyclization of a δ-hydroxyalkene in the presence of a palladium catalyst, carbon monoxide, and an oxidizing agent.

The reaction proceeds with high diastereoselectivity, favoring the formation of the cis-2,6-disubstituted tetrahydropyran ring. The choice of ligands for the palladium catalyst and the reaction conditions are critical in controlling the stereochemical outcome. This method provides a direct route to the desired cis-configured acetic acid derivatives.

| Catalyst System | Substrate | Key Outcome |

| Palladium(II) | Hexenol | High diastereoselectivity for cis-2,6-disubstituted tetrahydropyran |

Domino Pd-Cyclization/Carbonylation/Hydroxylation Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A plausible, though not explicitly detailed in a single report, domino strategy for the synthesis of this compound could involve a palladium-catalyzed cyclization, carbonylation, and subsequent hydroxylation sequence.

Palladium-catalyzed domino reactions are powerful tools for constructing heterocyclic systems. nih.govorganic-chemistry.orgresearchgate.net For instance, a Pd-catalyzed domino cyclization and carboxylation reaction has been developed for the synthesis of various carboxylic acids, utilizing chloroform (B151607) as a safe and convenient source of carbon monoxide. nih.govorganic-chemistry.orgresearchgate.net This process involves an initial Heck-type cyclization to generate a neopentylpalladium species, which is then trapped by dichlorocarbene (B158193) (derived from chloroform) and subsequently hydrolyzed to afford the carboxylic acid. nih.govorganic-chemistry.orgresearchgate.net

While a direct domino cyclization/carbonylation/hydroxylation for the title compound is not explicitly documented, the principles of palladium catalysis suggest a potential pathway. A hypothetical substrate, such as an unsaturated alcohol with a suitably placed leaving group, could undergo an intramolecular cyclization onto the palladium catalyst. Subsequent carbonylation with a CO source would form an acyl-palladium intermediate. Trapping this intermediate with water would then yield the desired carboxylic acid. The feasibility of such a sequence is supported by the development of palladium-catalyzed domino reactions that construct various fused polycyclic frameworks through multiple C-C bond formations in a single operation. chemrxiv.org Further research is required to realize this specific transformation for the direct synthesis of this compound.

Synthesis of Enantiomeric Forms of Substituted (Tetrahydro-pyran-2-yl)methanol (as precursors)

The enantioselective synthesis of substituted (Tetrahydro-pyran-2-yl)methanol derivatives is crucial for accessing optically pure forms of this compound and other related compounds. These chiral alcohols serve as valuable precursors, and their synthesis can be achieved through various stereoselective methods.

Stereospecific Acid-Catalyzed Cyclization of Epoxy-Alcohols

Acid-catalyzed cyclization of epoxy-alcohols is a well-established method for the synthesis of substituted tetrahydropyrans. nih.govnih.gov The stereochemistry of the starting epoxy-alcohol can be effectively transferred to the cyclic product. The regioselectivity of the epoxide ring-opening (5-exo vs. 6-endo cyclization) is a key consideration and can be influenced by the substrate's stereochemistry and the reaction conditions. nih.gov

For example, the acid-catalyzed cyclization of unsaturated epoxides can proceed with high regioselectivity to give the 6-endo product, leading to the formation of the tetrahydropyran ring. nih.gov The presence of a π-system, such as a vinyl group, can stabilize the developing positive charge during a 6-endo cyclization, favoring the formation of the THP ring. nih.gov Both Brønsted and Lewis acids can be employed to promote this transformation. nih.gov In some cases, the choice of acid and solvent can dramatically influence the outcome, allowing for selective formation of either tetrahydrofuran (B95107) (5-exo) or tetrahydropyran (6-endo) products from the same epoxy-alcohol precursor. nih.gov

A summary of representative acid-catalyzed cyclizations of epoxy-alcohols to form tetrahydropyran precursors is presented below:

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Regioselectivity (endo/exo) |

| Unsaturated trans-epoxide | Acid catalyst | 6-endo cyclized product | Excellent | Complete |

| Trisubstituted epoxy-alcohol | BF₃·Et₂O | Tetrahydropyran derivative | 91 | Complete |

| Epoxy-alcohol with trisubstituted epoxide | TIPSOTf | Tetrahydropyran derivative | Good | 6-endo |

This table is a representative summary based on findings from the cited literature. nih.gov

Chemoenzymatic Approaches (e.g., lipase-catalyzed acylation)

Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolutions, offer a green and highly enantioselective route to chiral alcohols. nih.govmdpi.comjocpr.com Lipases are widely used for the enantioselective acylation of racemic alcohols, allowing for the separation of enantiomers. nih.govjocpr.com

In a typical lipase-catalyzed kinetic resolution of a racemic substituted (Tetrahydro-pyran-2-yl)methanol, one enantiomer is preferentially acylated, leaving the other enantiomer as the unreacted alcohol. These two compounds, the acylated product and the remaining alcohol, can then be separated. The choice of lipase (B570770), acyl donor, and solvent are critical for achieving high enantioselectivity and conversion. nih.govmdpi.com

The following table summarizes the results of lipase-catalyzed kinetic resolution for the synthesis of enantiomerically enriched alcohols, which are precursors to chiral tetrahydropyran derivatives.

| Racemic Alcohol Substrate | Lipase | Acyl Donor | Solvent | Product (ee%) |

| m-Aryltrimethylsilyl chiral alcohol | Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Hexane (B92381) | (S)-alcohol (>99%), (R)-acetate (>99%) |

| p-Aryltrimethylsilyl chiral alcohol | Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | (S)-alcohol (>99%), (R)-acetate (>99%) |

| 3,4-dihydro-2H-benzo[b] acs.orgacs.orgdioxepin-3-ol | Pseudomonas cepacia Lipase | Vinyl acetate | MTBE | (S)-alcohol (96:4 e.r.) |

This table is compiled from data reported in studies on lipase-catalyzed kinetic resolutions of various chiral alcohols. nih.govmdpi.com

General Synthetic Strategies for the Tetrahydropyran Ring System

Beyond the synthesis of specific derivatives, general strategies for the construction of the core tetrahydropyran ring are of fundamental importance. These methods provide access to a wide range of substituted THPs that can be further elaborated.

Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy for 2,6-trans-Tetrahydropyrans

A powerful and stereoselective method for the synthesis of 2,6-trans-disubstituted tetrahydropyrans is the palladium-catalyzed oxidative Heck redox-relay strategy. acs.orgnih.govstrath.ac.ukfigshare.comresearchgate.netnih.gov This approach utilizes an enantiopure dihydropyranyl alcohol as the starting material and proceeds through a novel exo-cyclic migration of the palladium catalyst. acs.orgnih.gov

The reaction involves the stereoselective formation of a new C-C bond, followed by a "chain walk" of the palladium catalyst along the alkyl chain. acs.orgnih.gov This migration terminates with an oxidative deprotonation step, delivering the functionalized 2,6-trans-tetrahydropyran. acs.orgnih.gov This strategy has been successfully applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols and various boronic acids under mild conditions with excellent stereoselectivity. acs.orgnih.gov

The utility of this methodology has been demonstrated in the concise synthesis of a trans-isomer of the natural product centrolobine (B73297). acs.orgnih.govresearchgate.net

| Dihydropyranyl Alcohol | Boronic Acid | Catalyst System | Product | Yield (%) |

| (S)-DHP-alcohol | 4-(methoxy)phenylboronic acid | Pd(MeCN)₂(OTs)₂ | ent-2c | 60 |

| (R)-DHP-alcohol | Phenylboronic acid | Pd(MeCN)₂(OTs)₂ | 2,6-trans-THP-alcohol (3a) | 75 |

| (S)-DHP-alcohol | Phenylboronic acid | Pd(MeCN)₂(OTs)₂ | ent-3a | 78 |

Data compiled from research on the synthesis of 2,6-trans-tetrahydropyrans using a palladium-catalyzed oxidative Heck redox-relay strategy. acs.orgnih.gov

Reductive Cyclization of Hydroxysulfinyl Ketones for Tetrahydropyran Derivatives

The reductive cyclization of hydroxysulfinyl ketones provides an efficient and stereocontrolled route to cis-2,6-disubstituted tetrahydropyrans. acs.orgacs.orgnih.gov This method starts from enantiopure ketosulfinyl esters, which are converted to the corresponding hydroxysulfinyl ketones. The key step is the reductive cyclization of these intermediates, typically using a combination of a silane (B1218182) reagent (e.g., Et₃SiH) and a Lewis acid (e.g., TMSOTf). acs.orgacs.orgnih.gov

This strategy has been successfully employed in the enantioselective synthesis of natural products, including both enantiomers of cis-(6-methyltetrahydropyran-2-yl)acetic acid. acs.orgnih.gov The stereochemistry of the final tetrahydropyran ring is controlled by the stereocenters present in the starting hydroxysulfinyl ketone. acs.orgacs.org

The general procedure involves the treatment of the hydroxysulfinyl ketone with triethylsilane and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in a suitable solvent like dichloromethane (B109758) at low temperatures. acs.org

| Hydroxysulfinyl Ketone | Reagents | Product | Yield (%) | Diastereoselectivity |

| [5R,(S)R]-16 | TMSOTf, Et₃SiH | [2S,6R,(S)R]-21 | High | Sole diastereomer |

| [5R,(S)R]-17 | Et₃SiH, TMSOTf | [2R,6R,(S)R]-22 | 97 | Pure diastereomer |

| [5S,(S)R]-18 | Et₃SiH, TMSOTf | [2S,6S,(S)R]-23 | 96 | Pure diastereomer |

This table summarizes the results from the reductive cyclization of hydroxysulfinyl ketones to form tetrahydropyran derivatives. acs.orgacs.org

Copper-Catalyzed Diastereoselective Allylation of Cyclic Hemiacetals

Copper-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of complex molecules. One notable application is the asymmetric allylic alkylation (AAA) of racemic cyclic allylic ethers. nih.gov This method allows for the strategic formation of carbon-carbon bonds, which is crucial for building the substituted tetrahydropyran skeleton.

A highly efficient copper-catalyzed AAA reaction of racemic inert cyclic allylic ethers has been developed. nih.gov The use of Grignard reagents in conjunction with a copper salt and a chiral ligand enables the transformation of otherwise unreactive allylic substrates. nih.gov Mechanistic studies suggest that the reaction may proceed through an in situ generated allylic bromide intermediate, which then undergoes enantioselective alkylation. nih.gov This approach is particularly advantageous for introducing sterically hindered alkyl groups. nih.gov

The development of enantioselective copper-catalyzed methods for the synthesis of bridged bicyclic ketals from acyclic diols containing a 1,1-disubstituted alkene has also been reported. rsc.org These reactions showcase the versatility of copper catalysis in constructing complex oxygen-containing heterocyclic systems.

Iron-Catalyzed Cyclization of Hydroxy Allylic Derivatives

Iron catalysis offers a cost-effective and environmentally benign alternative for the synthesis of tetrahydropyran derivatives. A method for the stereoselective synthesis of substituted tetrahydropyrans (THPs) has been described, which involves an iron-catalyzed reductive cyclization of alkenyl vinylogous carbonates. colab.ws This reaction utilizes a silane as a hydrogen source and proceeds under mild conditions. colab.ws The methodology demonstrates a broad substrate scope and is suitable for gram-scale synthesis, providing access to highly substituted cyclic ethers. colab.ws

Furthermore, iron-catalyzed oxidative cyclization of 1,6-enones with aldehydes has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyrans. researchgate.net This process involves an inter- and intramolecular radical addition/cyclization pathway. researchgate.net

"Clip-Cycle" Approach and Organocatalysis in Substituted Tetrahydropyran Synthesis

An innovative "clip-cycle" strategy has been developed for the asymmetric synthesis of substituted tetrahydropyrans. whiterose.ac.uk This two-step approach involves an initial "clipping" reaction, often an olefin metathesis, to connect two fragments, followed by an organocatalyzed intramolecular cyclization to form the THP ring. whiterose.ac.uknih.gov

Specifically, an asymmetric 'clip-cycle' reaction has been successfully applied to the synthesis of 2,2'- and 3,3'-spirocyclic THPs with high enantioselectivity. whiterose.ac.uk The process begins with the "clipping" of an alcohol fragment and an aryl thioacrylate via catalytic olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to yield the desired spirocyclic tetrahydropyran. whiterose.ac.uk The use of α,β-unsaturated thioesters is critical as they provide an optimal balance of reactivity and enantioselectivity and can be readily converted into various functional groups. whiterose.ac.uk

Kinetic studies have been instrumental in understanding and optimizing the reaction conditions to control the stereochemical outcome. whiterose.ac.uk For instance, adjustments in reaction temperature and catalyst loading can lead to an inversion of the product's absolute configuration. whiterose.ac.uk

Knoevenagel/Electrocyclization Protocol for 2H-Pyrans and their Derivatives

The Knoevenagel condensation followed by a 6π-electrocyclization reaction is a well-established and versatile method for the synthesis of 2H-pyrans, which are precursors to tetrahydropyran derivatives. nih.govresearchgate.net This domino reaction can be considered a formal [3+3] cycloaddition and has been widely used in the total synthesis of natural products. nih.gov

The process typically involves the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound. nih.gov The resulting 1-oxatriene intermediate then undergoes a 6π-electrocyclization to form the 2H-pyran ring. nih.gov The stability of the final 2H-pyran product can be influenced by factors such as ring fusion and substitution patterns. nih.gov For example, fusing the pyran ring to another ring system or having gem-disubstitution at certain positions can stabilize the 2H-pyran structure. nih.gov

This methodology has been adapted for various conditions, including microwave irradiation under solvent- and catalyst-free conditions, offering a green and efficient approach. researchgate.netuni-hohenheim.de Different catalysts, such as L-proline, iodine, and ethylenediammonium diacetate, have been employed to promote the reaction under mild conditions. researchgate.netresearchgate.net The protocol has also been successfully applied in water, highlighting its environmental benefits. nih.gov

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

| Pyridine | Cyclic 1,3-dicarbonyl compounds, functionalized enals | Bicyclic 2H-pyrans | Good | nih.gov |

| L-proline (solvent-free) | β-oxosulfones, 3,3-dialkylsubstituted α,β-unsaturated aldehydes | Highly functionalized 2H-pyrans | High | researchgate.net |

| Microwave (solvent- and catalyst-free) | α,β-unsaturated aldehyde, 4-hydroxy-2H-pyran-2-one | 2H,5H-pyrano[4,3-b]pyran-5-ones | High | researchgate.netuni-hohenheim.de |

| Iodine | 1,3-dicarbonyl compounds, α,β-unsaturated aldehydes | 2H-pyrans | - | researchgate.net |

| Ethylenediammonium diacetate | 1,3-dicarbonyl substrates, α,β-unsaturated aldehydes | 2H-pyrans | - | researchgate.net |

| Water (80 °C) | 1,3-dicarbonyl compounds, enals | Pyranocoumarins, pyranoquinolinones, etc. | - | nih.gov |

Intermediate Compounds in Tetrahydro-2H-pyran Derivative Production

The synthesis of complex tetrahydropyran derivatives often relies on the use of key intermediate compounds that can be elaborated through various chemical transformations. Two important classes of such intermediates are phosphonium (B103445) salts for Wittig reactions and sulfone compounds for Julia-Kocienski reactions.

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. youtube.com The ylides themselves are typically generated in situ from the corresponding phosphonium salts. youtube.com

Phosphonium salts are generally prepared through the SN2 reaction of a phosphine, most commonly triphenylphosphine (B44618), with an alkyl halide. youtube.com This reaction is often straightforward and high-yielding, particularly for primary and some secondary halides. youtube.com The reaction is typically carried out by heating the reactants in a non-polar solvent, after which the phosphonium salt precipitates upon cooling. youtube.com

The preparation of phosphonium salts can also be achieved directly from allylic alcohols by reaction with triphenylphosphine hydrobromide. nih.gov However, this can sometimes lead to the formation of regioisomeric phosphonium salts. nih.gov For the Wittig reaction to be successful, the phosphonium salt must have a proton on the carbon adjacent to the phosphorus, which can be removed by a base to form the reactive ylide. youtube.comnih.gov

The efficiency of phosphonium salt formation from less reactive chlorides can be improved by carrying out the reaction in the presence of an alkali metal bromide or iodide. google.com This allows the reaction solution to be used directly in the subsequent Wittig reaction without the need for purification to remove unreacted chloride. google.com

The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that allows for the stereoselective synthesis of alkenes from aldehydes and sulfones in a single step. organic-chemistry.orgnih.gov This reaction is particularly valuable for creating di- and trisubstituted alkenes with good control over the E/Z geometry. organic-chemistry.org

The key reagents in the Julia-Kocienski reaction are typically heteroaryl sulfones, with benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones being widely used. organic-chemistry.orgnih.gov The reaction proceeds through the addition of a metalated sulfone to a carbonyl compound, forming a β-alkoxy sulfone intermediate. nih.govmdpi.com This intermediate then undergoes a Smiles rearrangement and subsequent elimination to yield the alkene. mdpi.com

The choice of the heteroaryl sulfone and the reaction conditions can influence the stereoselectivity of the olefination. organic-chemistry.org For instance, 1-phenyl-1H-tetrazol-5-yl sulfones often provide better E-selectivity due to the steric bulk of the phenyl group. organic-chemistry.org The stability of the sulfone reagent under basic conditions is also a consideration, as some, like BT sulfones, can be prone to self-condensation. nih.govcas.cn To circumvent this, Barbier-type conditions, where the base is added to a mixture of the sulfone and the aldehyde, are often employed. organic-chemistry.orgcas.cn

The Julia-Kocienski reaction has been successfully applied to the synthesis of various complex molecules, including those containing fluorine atoms. nih.govcas.cn The mechanism involves several stereospecific steps, and the final E/Z ratio of the alkene product is determined by the initial syn/anti-selectivity of the addition of the metalated sulfone to the aldehyde. mdpi.com

| Sulfone Reagent | Key Features | Typical Selectivity | Reference |

| Benzothiazol-2-yl (BT) sulfone | Widely used, can undergo self-condensation | Good E-selectivity | organic-chemistry.orgnih.gov |

| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | More stable to base, sterically demanding | Very good E-selectivity | organic-chemistry.orgnih.gov |

| Pyridinyl sulfone | - | High Z-selectivity | organic-chemistry.org |

Chemoenzymatic Processes (e.g., 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA))

Chemoenzymatic strategies leverage the high selectivity of enzymes for key transformations within a synthetic route. A notable example in the synthesis of functionalized tetrahydropyran rings is the use of 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4). DERA is a unique class I aldolase capable of catalyzing the sequential aldol (B89426) addition of two aldehyde molecules. mdpi.com This property is particularly valuable for the stereoselective synthesis of complex structures.

A prominent application of DERA is in the synthesis of precursors for statins, which are cholesterol-lowering drugs. The characteristic side chain of many statins contains a dihydroxy acid moiety that can be derived from a tetrahydropyran precursor. DERA catalyzes the stereoselective aldol addition of acetaldehyde (B116499) and a second aldehyde, such as chloroacetaldehyde (B151913), to form a linear intermediate that spontaneously cyclizes to a stable hemiacetal, a substituted tetrahydropyran. mdpi.comresearchgate.net

For instance, the DERA-catalyzed reaction between acetaldehyde and chloroacetaldehyde produces (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside. researchgate.net This enzymatic transformation establishes two chiral centers with high stereocontrol. The resulting functionalized tetrahydropyran is a versatile building block that can be further elaborated chemically to afford compounds like this compound derivatives. The use of DERA in a continuous flow reactor, often with the enzyme immobilized on a solid support like an alginate-luffa matrix, has been developed to enhance the process's efficiency and scalability. mdpi.com This approach not inly benefits from the high selectivity of the enzyme but also allows for easier product isolation and catalyst recycling, aligning with the principles of green chemistry. mdpi.com

Green Chemistry Approaches in Tetrahydropyran Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of tetrahydropyran derivatives. Key strategies include the use of one-pot reactions, environmentally benign solvents, and recyclable catalysts.

One-Pot Synthesis Strategies utilizing Green Solvents and Catalysts

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity from simple starting materials in a single step, minimizing waste and saving time and resources. researchgate.netmjbas.com The use of green solvents, such as water or ethanol, further enhances the environmental credentials of these synthetic routes. researchgate.netmdpi.com

A notable example is the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives through a three-component condensation of an aromatic aldehyde, dimedone, and malononitrile. researchgate.netufms.br This reaction can be efficiently catalyzed by L-Glutamic acid, an environmentally benign organocatalyst, in an ethanol:water (1:4) mixture at reflux temperature. researchgate.netufms.br This method is characterized by short reaction times, high yields, and a simple work-up procedure, making it a practical and economically attractive approach. researchgate.net The choice of an ethanol:water mixture as the solvent is a significant improvement over volatile and hazardous organic solvents. researchgate.net

The effectiveness of this green synthetic protocol is demonstrated by the range of substituted tetrahydrobenzo[b]pyrans that can be synthesized with high yields, as detailed in the table below.

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | L-Glutamic acid (7.5 mol%) | Ethanol:Water (1:4) | 5-15 | 96 | researchgate.net |

| 4-Chlorobenzaldehyde | L-Glutamic acid (7.5 mol%) | Ethanol:Water (1:4) | 10-20 | 92 | researchgate.net |

| 4-Nitrobenzaldehyde | L-Glutamic acid (7.5 mol%) | Ethanol:Water (1:4) | 10-20 | 94 | researchgate.net |

| Benzaldehyde | L-Glutamic acid (7.5 mol%) | Ethanol:Water (1:4) | 15-25 | 90 | researchgate.net |

Recyclable Catalyst Systems (e.g., Ionic Liquids)

While the direct application of recyclable ionic liquids for the synthesis of this compound is not extensively documented in the provided search results, the principle has been demonstrated in the synthesis of related heterocyclic compounds. For example, ionic liquid-supported copper(II) catalysts have been developed for the synthesis of 5-substituted-1H-tetrazoles. researchgate.net A key feature of this system is the ease of catalyst recovery and reuse. After the reaction, the ionic liquid-supported catalyst can be precipitated, filtered, and reused for several cycles without a significant loss of catalytic activity. researchgate.net

Similarly, processes for the recycling of chloroaluminate-based ionic liquid catalysts have been patented, highlighting the industrial interest in these technologies. google.com The general strategy involves the separation of the ionic liquid catalyst from the reaction mixture, followed by its regeneration and reuse in subsequent batches. The use of such recyclable catalytic systems in the synthesis of tetrahydropyrans would offer significant environmental and economic advantages over traditional methods that rely on stoichiometric reagents or non-recyclable catalysts.

The table below illustrates the recyclability of an ionic liquid-supported copper(II) catalyst in the synthesis of a tetrazole derivative, showcasing the potential of such systems for broader application in heterocyclic synthesis.

| Catalyst System | Reaction | Recycle Run | Yield (%) | Reference |

|---|---|---|---|---|

| Ionic Liquid-Supported Cu(II) | [3+2] Cycloaddition | 1st | 90 | researchgate.net |

| Ionic Liquid-Supported Cu(II) | [3+2] Cycloaddition | 2nd | 88 | researchgate.net |

| Ionic Liquid-Supported Cu(II) | [3+2] Cycloaddition | 3rd | 85 | researchgate.net |

Advanced Characterization and Analytical Methodologies in Tetrahydro Pyran 2 Yl Acetic Acid Research

Spectroscopic Techniques (e.g., NMR, LC-MS, UPLC, FT-IR, Mass Spectral Analysis)

Spectroscopic methods are indispensable for the structural elucidation of (Tetrahydro-pyran-2-yl)-acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons on the tetrahydropyran (B127337) ring and the acetic acid side chain provide definitive structural information. For instance, in related pyranone structures, ¹H NMR signals can distinguish between different stereoisomers. rsc.org The chemical shifts are reported in parts per million (ppm) relative to an internal standard. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. rsc.org Techniques like Electrospray Ionization (ESI) are common. rsc.org When coupled with liquid chromatography (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC), it becomes a powerful tool for separating the compound from a mixture and identifying it based on its mass-to-charge ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis identifies the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches associated with the ether in the tetrahydropyran ring and the carboxylic acid. rsc.orgnih.gov

| Technique | Application in Analysis | Expected Observations for this compound |

| ¹H NMR | Determines the proton environment and connectivity. | Complex multiplets for ring protons, distinct signals for the CH₂ and CH protons of the acetic acid moiety. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Signals corresponding to the carbonyl carbon, the carbons of the tetrahydropyran ring, and the side chain. |

| LC-MS/UPLC | Separates the compound from impurities and confirms molecular weight. | A distinct peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ or [M-H]⁻ ion. |

| FT-IR | Identifies functional groups. | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹). |

| Mass Spectral Analysis (HRMS) | Confirms elemental formula. | Provides an exact mass measurement consistent with the formula C₇H₁₂O₃ (Calculated Mass: 144.07864). scbt.com |

Chromatographic Methods (e.g., HPLC, Silica (B1680970) Gel Chromatography, Flash Chromatography, GC-MS)

Chromatographic techniques are essential for the purification, separation, and analysis of this compound, particularly for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and for separating its stereoisomers. mdpi.comjiangnan.edu.cn Chiral stationary phases (CSPs) are employed to resolve the racemic mixture into its individual enantiomers. mdpi.comwvu.edu The use of a silica column with a mobile phase containing additives like triethylamine (B128534) and acetic acid can be optimized for the separation of acidic compounds. nih.gov

Silica Gel Chromatography: For preparative scale purification, silica gel column chromatography is a standard and effective method. mdpi.com The compound is adsorbed onto the silica gel and eluted with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The polarity of the eluent is gradually increased to separate the desired compound from reactants and byproducts. Flash chromatography, a variation that uses pressure to speed up the separation, is also commonly used for rapid purification. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can be used. The compound is separated in the gas phase based on its boiling point and interaction with the column's stationary phase, and subsequently identified by its mass spectrum. researchgate.net This method offers high resolution and sensitivity. e-bookshelf.de

| Method | Stationary Phase | Typical Mobile Phase/Conditions | Purpose |

| Flash Chromatography | Silica Gel (e.g., 200-400 mesh) | Hexane/Ethyl Acetate gradient. rsc.org | Rapid, preparative purification of synthesis products. rsc.org |

| Thin Layer Chromatography (TLC) | Silica Gel on glass plates | Hexane/Ethyl Acetate | Reaction monitoring and preliminary purity assessment. rsc.orgmdpi.com |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Isocratic or gradient elution with solvents like hexane/isopropanol. | Separation and quantification of enantiomers. jiangnan.edu.cnwvu.edu |

| GC-MS | Capillary column (e.g., polysiloxane-based) | Temperature programming under a carrier gas (e.g., Helium). | Analysis of volatile derivatives, impurity profiling. |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry.

For chiral molecules like this compound, single-crystal X-ray diffraction analysis provides unambiguous proof of the spatial arrangement of atoms. researchgate.net This technique was successfully used to investigate the structure of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, establishing that the molecule existed as the endo isomer and that the crystal was a racemate of its two enantiomers. researchgate.net The analysis yields precise bond lengths, bond angles, and torsion angles, which can be compared with data from quantum-chemical calculations to further validate the structure. researchgate.net

| Parameter | Description | Example Data from a Related Pyran Carboxylic Acid researchgate.net |

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |

| Space Group | The specific symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 11.9 Å, b = 6.2 Å, c = 12.0 Å, β = 114.7° |

| Z Value | The number of molecules in the unit cell. | 2 |

| Resolution | A measure of the level of detail obtained. | High resolution allows for precise atom positioning. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₇H₁₂O₃. scbt.com A close agreement between the experimental and theoretical values serves as a crucial confirmation of the sample's purity and elemental composition. This method is often one of the final checks to validate the identity of a newly synthesized compound.

| Element | Theoretical Mass % (for C₇H₁₂O₃) |

| Carbon (C) | 58.32% |

| Hydrogen (H) | 8.39% |

| Oxygen (O) | 33.29% |

Stereochemical Investigations and Control in Tetrahydro Pyran 2 Yl Acetic Acid Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of (Tetrahydro-pyran-2-yl)-acetic acid, this involves creating the chiral center at C2 with a specific three-dimensional orientation.

One prominent strategy involves an asymmetric 'clip-cycle' approach. bldpharm.com This method first 'clips' together an alcohol fragment with an aryl thioacrylate using catalytic olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to form the tetrahydropyran (B127337) ring. This 'cycle' step has been shown to produce spirocyclic tetrahydropyrans with excellent enantioselectivity, achieving up to 99% enantiomeric excess (ee). bldpharm.com The use of α,β-unsaturated thioesters is particularly advantageous as they exhibit a good balance of reactivity and enantioselectivity and can be converted into a variety of other functional groups. bldpharm.com

Another powerful enantioselective method is the palladium-catalyzed oxidative Heck redox-relay reaction. This strategy has been successfully applied to the synthesis of 2,6-trans-tetrahydropyrans starting from enantiomerically pure dihydropyranyl alcohols. taylorandfrancis.com For instance, the reaction of enantiopure (R)-3,4-dihydro-2H-pyran-2-yl)methanol with an arylboronic acid, in the presence of a palladium catalyst and a chiral PyrOx ligand, yields the desired product with high enantiomeric purity (e.g., 97:3 er). taylorandfrancis.com The utility of this approach has been demonstrated in the synthesis of both enantiomers of cis-(6-methyltetrahydropyran-2-yl)acetic acid, a structurally related natural product. taylorandfrancis.com

Diastereoselective Synthesis Strategies

When multiple chiral centers are formed in a reaction, controlling their relative stereochemistry (diastereoselectivity) is crucial. Many syntheses of substituted tetrahydropyrans focus on establishing a specific cis or trans relationship between substituents, typically at the C2 and C6 positions.

The Prins cyclization is a widely used and powerful tool for the diastereoselective construction of the tetrahydropyran ring. researchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For example, the reaction of 3-bromobut-3-en-1-ols with various aldehydes at low temperatures (-35 °C) yields 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. researchgate.net The mechanism is believed to proceed through a stable, chairlike tetrahydropyranyl carbocation intermediate, which directs the subsequent nucleophilic attack to favor a specific diastereomer. researchgate.net Further reduction of the resulting ketone can produce 4-hydroxy-2,6-disubstituted tetrahydropyrans with a defined cis configuration. researchgate.net

Acid catalysis, in general, plays a key role in diastereoselective tetrahydropyran synthesis. The use of triflic acid has been shown to catalyze the operationally simple and efficient synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans. researchgate.net Similarly, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote the cyclization of E-vinylsilyl alcohols with aldehydes to afford cis-2,6-disubstituted dihydropyranes. sigmaaldrich.com

Kinetic Resolution Techniques

Kinetic resolution is a key technique for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This method does not create new stereocenters but isolates one enantiomer from the mixture, with a theoretical maximum yield of 50% for the resolved substrate. taylorandfrancis.com

A prominent application of this technique in the synthesis of tetrahydropyran derivatives is enzymatic resolution. Racemic (3,4-dihydro-2H-pyran-2-yl)methanol (rac-1), a precursor for more complex tetrahydropyrans, can be resolved on a multigram scale using enzymatic methods to provide the enantiomerically pure (R)-enantiomer with an enantiomeric ratio greater than 99:1. taylorandfrancis.com This enantiopure alcohol serves as a valuable chiral building block for subsequent enantioselective reactions. taylorandfrancis.com

The principle of enzymatic kinetic resolution is broadly applicable to related structures. Studies on the esters of (tetrahydrofuran-2-yl)acetates, five-membered ring analogues of the target compound, have demonstrated successful resolution using various enzymes. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Burkholderia cepacia (BCL), as well as various esterases, have been employed for the enantioselective hydrolysis of these racemic esters, showcasing the versatility of this approach. researchgate.net In dynamic kinetic resolution (DKR), the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer. taylorandfrancis.com For a DKR to be effective, the rate of racemization must be at least as fast as the rate of reaction of the faster-reacting enantiomer.

Influence of Catalysts on Stereocontrol

The choice of catalyst is paramount in dictating the stereochemical outcome of a reaction, whether enantioselective or diastereoselective. Chiral catalysts create a chiral environment that differentiates between the transition states leading to the possible stereoisomers.

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations. bldpharm.com In the context of tetrahydropyran synthesis, CPAs like (R)-TRIP have been used to catalyze the intramolecular oxa-Michael cyclization of precursors made by olefin metathesis. bldpharm.com This "clip-cycle" strategy yields spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). bldpharm.com Research has shown that reaction conditions can have a dramatic effect on stereocontrol; for instance, lowering the reaction temperature in one system resulted in an inversion of the product's absolute configuration. bldpharm.com This highlights the sensitive interplay between the catalyst, substrate, and reaction conditions in determining the final stereochemical outcome. bldpharm.com

Pyridine-oxazoline (PyrOx) ligands are privileged chiral ligands used in transition-metal catalysis. In a palladium-catalyzed oxidative Heck redox-relay reaction for the synthesis of 2,6-trans-tetrahydropyrans, a PyrOx ligand was essential for achieving high stereoselectivity. taylorandfrancis.com The reaction between an enantiopure dihydropyranyl alcohol and a boronic acid was optimized by screening various reaction parameters, including the specific PyrOx ligand used. The data demonstrates that the ligand structure has a significant impact on both the yield and the enantiomeric ratio of the product. taylorandfrancis.com

Table 1: Optimization of Pd-Catalyzed Heck Redox-Relay Reaction Data sourced from a study on the synthesis of 2,6-trans-tetrahydropyrans. taylorandfrancis.com

Click to view interactive data

| Entry | Catalyst | Ligand | Co-Catalyst | Additive | Yield (%) | er |

|---|---|---|---|---|---|---|

| 1 | Pd(MeCN)₂(OTs)₂ | L0 | Cu(OTf)₂ | None | 46 | 97:3 |

| 2 | Pd(MeCN)₂(OTs)₂ | L1 | Cu(OTf)₂ | None | 63 | >99:1 |

| 3 | Pd(OAc)₂ | L1 | Cu(OTf)₂ | None | 51 | >99:1 |

| 4 | Pd(OAc)₂ | L1 | Cu(OTf)₂ | 1 equiv H₂O | 76 | >99:1 |

As shown in the table, changing the ligand from L0 to L1 (Entry 1 vs. 2) improved both the yield and the enantiomeric ratio. Further optimization of the palladium source and the addition of water significantly enhanced the chemical yield while maintaining excellent stereoselectivity (Entry 4). taylorandfrancis.com

Isomer Ratios (cis:trans) in Synthesis

The ratio of cis to trans diastereomers is a critical parameter in the synthesis of 2,6-disubstituted tetrahydropyrans. This ratio is often highly dependent on the reaction mechanism and the conditions employed.

Several synthetic methods have been developed to selectively favor one diastereomer over the other. As previously mentioned, Prins-type cyclizations and other acid-catalyzed reactions have been reported to afford products with a high preference for the cis isomer. researchgate.netresearchgate.netsigmaaldrich.com For example, the reduction of a 2,6-disubstituted tetrahydropyranone intermediate can yield a 4-hydroxy-tetrahydropyran with both 2,4- and 4,6-substituents in a cis relationship with up to 96% diastereoselectivity. researchgate.net

Conversely, other strategies are tailored to produce the trans isomer. The palladium-catalyzed oxidative Heck redox-relay strategy is explicitly designed for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans. taylorandfrancis.com

In some reactions, the cis:trans ratio can be influenced by additives. During the phenylselenoetherification of certain terpenic alcohols to form tetrahydropyran rings, the ratio of cis to trans products was found to vary depending on the specific Lewis acid or base additive used in the reaction mixture. This indicates that even subtle changes to the reaction environment can alter the stereochemical course of the cyclization.

Applications of Tetrahydro Pyran 2 Yl Acetic Acid and Its Derivatives in Advanced Organic Synthesis

Role as Key Synthetic Intermediates and Chiral Building Blocks

The tetrahydropyran (B127337) moiety is a prevalent structural motif in numerous naturally occurring compounds and pharmaceuticals, prized for its conformational stability and favorable physicochemical properties. Consequently, (Tetrahydro-pyran-2-yl)-acetic acid serves as a fundamental building block, providing a ready-made and adaptable THP core for elaborate synthetic endeavors.

The enantiomeric forms of tetrahydropyran derivatives are significant chiral building blocks for the stereoselective synthesis of natural products, particularly terpenes. mdpi.comresearchgate.net A notable application is in the preparation of fragrances and flavors, such as linaloyl oxide, a monoterpene found in the essential oils of geranium and lime. mdpi.com The synthesis can start from chiral alcohols like (R)- and (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which are closely related to and can be derived from this compound through standard functional group transformations. mdpi.comresearchgate.net

The core structure is also a key component in the synthesis of more complex natural product analogues. The tetrahydropyran ring can enhance metabolic stability and introduce specific steric effects, making it a desirable feature in drug design. Its role as a precursor extends to various pharmaceutical intermediates where achieving the correct stereochemistry is critical for biological efficacy.

The pyran ring system is a foundational element for the synthesis of a multitude of other heterocyclic structures. Pyran-2-one derivatives, such as dehydroacetic acid, are well-established precursors for a wide variety of heterocyclic compounds through reactions that leverage the electrophilic and nucleophilic sites within the molecule. clockss.orgresearchgate.net These transformations allow for the construction of fused and spirocyclic systems.

The reactivity of the pyran structure facilitates its use in domino reactions and multicomponent approaches to generate molecular diversity. researchgate.net For instance, pyran precursors can be converted into pyranopyrans, pyrazoles, and pyrrolopyrones, demonstrating the scaffold's versatility. clockss.orgresearchgate.netacs.org The Knoevenagel/electrocyclization strategy is a powerful method for synthesizing biologically interesting 2H-pyrans, which serve as key intermediates for pyranocoumarins and pyranoquinolinones. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Pyran Precursors

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy |

| Dehydroacetic Acid (DHA) | Pyrazolines, Pyrazoles | Condensation with hydrazines followed by cyclization. clockss.org |

| 2H-Pyran-2-ones | Pyrrolopyrones | Condensation and sigmatropic rearrangement reactions. researchgate.net |

| 1,3-Dicarbonyls & Enals | Pyranoquinolinones, Pyranocoumarins | Knoevenagel condensation followed by electrocyclization. mdpi.com |

| Diynols | Bicyclic 2H-Pyrans | Transition metal-free cycloisomerization. mdpi.com |

Medicinal Chemistry and Drug Discovery Applications

In medicinal chemistry, the tetrahydropyran ring is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules and its ability to impart favorable drug-like properties. This compound provides a direct entry point to this valuable chemical space.

The tetrahydropyran framework is a core structural component in numerous compounds with significant biological activity. Pyran-based structures are templates for developing drugs targeting a wide range of conditions, including cancer, microbial infections, and inflammatory diseases. researchgate.net For example, tetrahydronaphthalene-cored compounds, which can be synthesized from 2H-pyran-2-one precursors, have shown anti-tumor, antimicrobial, and antidepressant activities. mdpi.com The stability and synthetic accessibility of the pyran ring make it an ideal starting scaffold for generating libraries of compounds for high-throughput screening. mdpi.com

The carboxylic acid functional group of this compound is a key handle for derivatization. It can be readily converted into a variety of functional groups, including esters, amides, and ketones, allowing for the systematic exploration of chemical space around the core scaffold. This process is fundamental to designing and synthesizing new molecules for pharmacological evaluation. fda.gov

For instance, derivatives such as pyrano[3,2-c]quinolones have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. researchgate.net The synthesis often involves multicomponent reactions that efficiently generate a library of analogues from simple pyran precursors. researchgate.net These derivatives allow researchers to probe the interactions between the molecule and its biological target, guiding the development of more potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. This compound and its derivatives provide an excellent platform for conducting such investigations. By systematically modifying the structure—for example, by altering substituents on the pyran ring or changing the nature of the side chain—and observing the corresponding changes in biological activity, researchers can build a detailed understanding of the molecular features required for a desired pharmacological effect. clockss.org

The synthesis of various analogues from precursors like dehydroacetic acid allows for the exploration of how different aryl groups or functionalizations on the pyran ring influence the compound's activity. clockss.org This iterative process of design, synthesis, and testing is central to modern drug discovery and allows for the rational optimization of a compound's efficacy and safety profile.

Specific Examples of Biologically Relevant Tetrahydropyran Derivatives

The tetrahydropyran (THP) scaffold is a key structural motif present in a multitude of biologically active natural products and synthetic compounds. nih.govdrugbank.com The inherent structural features of the THP ring are crucial for the biological activity of these molecules, which span a wide range of therapeutic areas, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective applications. nih.govresearchgate.net Research into the synthesis and biological evaluation of various tetrahydropyran derivatives continues to be an active area of medicinal chemistry.

Several derivatives of the tetrahydropyran ring system have been synthesized and evaluated for their pharmacological potential. These investigations highlight the versatility of the THP core in designing new therapeutic agents.

A notable example is the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol , designated as LS20. nih.govbenthamdirect.com This compound has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. nih.govbenthamdirect.com Its mechanism of action for pain relief has been linked to the opioid system. nih.govbenthamdirect.com Furthermore, its anti-inflammatory effects are associated with the reduction of leukocyte migration and the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6. nih.govbenthamdirect.com

Another class of biologically relevant derivatives includes amino acid conjugates of the tetrahydropyran ring. Specifically, (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid and its (S)-enantiomer are derivatives of glycine (B1666218). medchemexpress.comambeed.com These compounds are recognized for their potential as ergogenic supplements, which may influence anabolic hormone secretion and provide fuel during exercise. medchemexpress.com

In the realm of oncology, derivatives of the natural product muconin , a tetrahydropyran acetogenin, have been synthesized and studied. researchgate.net These analogs have been evaluated for their in vitro cytotoxicity against human cervical carcinoma cells (HeLa S3), demonstrating the potential of tetrahydropyran-containing molecules as anti-cancer agents. researchgate.net

Furthermore, complex derivatives incorporating the tetrahydropyran moiety have shown promise as targeted inhibitors. A series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives were developed as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5). researchgate.net One compound from this series, 12r , exhibited strong inhibitory activity in both in vitro and in vivo models and demonstrated good oral bioavailability, marking it as a potential candidate for further development in treating fibrotic diseases and cancer. researchgate.net

The following table summarizes the research findings for these specific examples of biologically relevant tetrahydropyran derivatives.

Table 1: Research Findings on Biologically Relevant Tetrahydropyran Derivatives

| Compound Name | Biological Activity/Relevance | Key Research Findings |

| ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol) (LS20) | Analgesic and Anti-inflammatory | Showed antinociceptive effects via the opioid system and reduced pro-inflammatory cytokines (TNF-α, IL-6). nih.govbenthamdirect.com |

| (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Potential Ergogenic Supplement | A glycine derivative recognized as potentially beneficial for influencing anabolic hormone secretion and exercise performance. medchemexpress.com |

| Muconin Analogs | Cytotoxic (Anti-cancer) | Synthetic analogs of the natural tetrahydropyran acetogenin, muconin, were evaluated for their in vitro cytotoxicity against HeLa S3 human cervical carcinoma cells. researchgate.net |

| Compound 12r | ALK5 Inhibitor | A potent and selective ALK5 inhibitor with strong in vitro and in vivo activity and an oral bioavailability of 57.6%. researchgate.net |

Future Directions and Emerging Trends in Tetrahydro Pyran 2 Yl Acetic Acid Chemistry

Development of Novel Asymmetric Catalytic Methodologies

The synthesis of enantiomerically pure tetrahydropyran (B127337) derivatives is of paramount importance, and the development of novel asymmetric catalytic methodologies is a major focus of current research. frontiersin.org Organocatalysis and transition-metal catalysis are two prominent areas driving innovation.

Organocatalytic approaches, utilizing small chiral organic molecules, have emerged as powerful tools for the enantioselective synthesis of tetrahydropyrans. nih.govwordpress.com For instance, proline and its derivatives have been successfully employed in domino Michael-hemiacetalization reactions to afford highly functionalized and stereochemically rich tetrahydropyran rings. nih.gov The Ramachary-Bressy-Wang cycloaddition, a metal-free, organocatalytic three-component reaction, offers a green and efficient route to complex tetrahydropyran derivatives with high levels of stereocontrol. wordpress.com This reaction proceeds through a domino sequence involving a Michael addition and an intramolecular aldol-type cyclization. wordpress.com

Transition-metal catalysis also plays a crucial role. Palladium-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallenes, combined with ring-closing metathesis (RCM), has been shown to produce chiral cyclic allylic acetals, which are precursors to tetrahydropyran rings. acs.org Gold-catalyzed cyclization of chiral monoallylic diols is another highly stereoselective method for constructing the tetrahydropyran core. organic-chemistry.org Recent advancements have also seen the use of chiral BINOL-derived organocatalysts for the asymmetric allylation of ketones, providing a convenient route to chiral tertiary alcohols within a tetrahydropyran ring. acs.org

Table 1: Comparison of Asymmetric Catalytic Methods for Tetrahydropyran Synthesis

| Catalytic System | Key Reaction Type | Advantages |

| Proline Derivatives | Domino Michael-Hemiacetalization | High enantioselectivity, readily available catalysts. nih.gov |

| Ramachary-Bressy-Wang | Three-component Cycloaddition | Metal-free, green, high atom economy. wordpress.com |

| Palladium/Chiral Ligand | Asymmetric Hydroalkoxylation/RCM | Access to complex chiral cyclic acetals. acs.org |

| Gold Catalysts | Intramolecular Cyclization | High stereoselectivity for specific substrates. organic-chemistry.org |

| Chiral BINOL Derivatives | Asymmetric Allylation | Synthesis of challenging chiral tertiary alcohols. acs.org |

Exploration of New Synthetic Pathways for Chiral Tetrahydropyran Scaffolds

Beyond catalytic methods, the exploration of entirely new synthetic pathways to access chiral tetrahydropyran scaffolds is an active area of research. These new strategies often focus on efficiency, convergency, and the ability to generate molecular diversity. eresearchco.com

Prins-type cyclizations, involving the reaction of a homoallylic alcohol with an aldehyde, have become a powerful tool for constructing 2,6-disubstituted tetrahydropyran rings. nih.govntu.edu.sg Variations of this reaction, including intramolecular and intermolecular versions, have been successfully applied in the synthesis of complex natural products. nih.gov Another important strategy is the oxa-Michael reaction, which involves the intramolecular conjugate addition of an alcohol to an α,β-unsaturated system. researchgate.netnih.gov

Ring-closing metathesis (RCM) continues to be a versatile method for the formation of the tetrahydropyran ring from acyclic precursors. researchgate.netrsc.org This reaction, often catalyzed by ruthenium-based catalysts, has been instrumental in the synthesis of numerous natural products containing the THP moiety. nih.gov Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex tetrahydropyran structures in a single step from simple starting materials, aligning with the principles of green chemistry. eresearchco.com

Expanding the Scope of Applications in Natural Product Synthesis

The tetrahydropyran ring is a key structural feature in a wide range of natural products with significant biological activities. researchgate.netnih.govrsc.org Consequently, a major driving force in tetrahydropyran chemistry is the application of new synthetic methods to the total synthesis of these complex molecules. researchgate.net